Bienvenue dans la boutique en ligne BenchChem!

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Dopamine D3 receptor Regioisomer SAR Conformational analysis

This compound is a defined-potency human dopamine D3 receptor antagonist (Ki=40nM in [35S]-GTPγS functional assay). The thiophen-3-yl substitution pattern is structurally definitive; the thiophen-2-yl regioisomer (CAS 2034367-35-4) is a distinct chemical entity with independent procurement listings. Substitution cannot be assumed functionally equivalent—the attachment position alters the dihedral angle between thiophene and benzoyl ring, directly impacting target binding geometry. Paired procurement of both regioisomers enables systematic SAR exploration as a minimal chemical perturbation pair. The benzoyl spacer extending the thiophene-to-morpholine-dione distance makes this a valuable starting scaffold for bitopic ligand design. Cytotoxicity counter-screening is supported given demonstrated morpholine-3,5-dione sensitivity to aryl substituent identity (IC50 range: 18.2 to >100 μM across analogs).

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 2034423-77-1
Cat. No. B2393839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
CAS2034423-77-1
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C20H20N2O4S/c23-18-11-26-12-19(24)22(18)17-5-8-21(9-6-17)20(25)15-3-1-14(2-4-15)16-7-10-27-13-16/h1-4,7,10,13,17H,5-6,8-9,11-12H2
InChIKeyXSMVFXKVBZNPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034423-77-1): Regioisomeric Identity and Procurement Baseline


4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034423-77-1) is a synthetic small molecule belonging to the morpholine-3,5-dione class, characterized by a piperidine spacer linking a morpholine-3,5-dione core to a 4-(thiophen-3-yl)benzoyl moiety [1]. Its molecular formula is C20H20N2O4S (MW 384.45) [1]. The compound is cataloged in the ChEMBL database (CHEMBL3764597) with reported antagonist activity at the human dopamine D3 receptor (Ki = 40 nM in CHO cells by [35S]-GTPγS assay) [2]. Crucially, its defining structural feature is the thiophen-3-yl substitution pattern; the regioisomeric thiophen-2-yl analog (CAS 2034367-35-4) exists as a distinct chemical entity with independent procurement listings [1].

Why Generic Substitution of 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione Fails: Regioisomeric and Scaffold-Specific Drivers


Substitution with other morpholine-3,5-dione analogs or even the closely related thiophen-2-yl regioisomer cannot be assumed to be functionally equivalent. The thiophene ring attachment position (3-yl vs. 2-yl) alters the dihedral angle between the thiophene and the central benzoyl ring, which directly impacts molecular conformation and, consequently, target binding geometry [1]. In the broader morpholine-dione class, even minor changes to the N-acyl substituent on the piperidine ring produce divergent cytotoxicity profiles: for instance, 2-aminobenzothiazole-substituted morpholine-3,5-diones exhibit IC50 values ranging from 18.2 μM to >100 μM against HEK293 cells depending solely on the aryl substitution pattern [2]. Procuring the incorrect regioisomer or an unscoped analog for structure-activity relationship (SAR) studies introduces an unquantified conformational variable that invalidates comparative analysis.

Quantitative Differentiation Evidence: 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione vs. Closest Analogs


Regioisomeric Specificity: Thiophen-3-yl vs. Thiophen-2-yl Substitution

The target compound bears a thiophen-3-yl group, whereas the closest cataloged analog (CAS 2034367-35-4) bears a thiophen-2-yl group [1]. X-ray crystallographic analysis of a related thiophene–benzoyl–morpholine system demonstrates that the thiophene–benzene dihedral angle is highly sensitive to substitution geometry (26.04° vs. 74.07° for the two measured planes), indicating that the 3-yl vs. 2-yl attachment will produce distinct three-dimensional conformations [2]. This conformational difference is a first-order determinant of receptor binding pocket complementarity.

Dopamine D3 receptor Regioisomer SAR Conformational analysis

Human Dopamine D3 Receptor Binding Affinity: Ki = 40 nM in Functional Antagonism Assay

The compound demonstrates antagonist activity at the human dopamine D3 receptor with a Ki of 40 nM, measured in CHO cells expressing the human D3 receptor using a [35S]-GTPγS functional assay after 90 min incubation [1]. This is the primary curated bioactivity entry for this compound in ChEMBL (CHEMBL3764597) and BindingDB (BDBM50139921). By comparison, the structurally related dopamine D3 antagonist class member from the same patent series (US10577361) exhibits Kis ranging from 0.5 nM to >1000 nM, placing this compound in the mid-nanomolar affinity range for D3 antagonism [2].

Dopamine D3 receptor G-protein coupled receptor Antagonist activity

Morpholine-3,5-dione Scaffold Cytotoxicity Differentiation Across Aryl Substituents

A 2024 study by Kasparavichius et al. evaluated a series of 2-amino-substituted morpholine-3,5-diones for cytotoxicity against HEK293 cells. Compounds differing only in the aryl/heteroaryl substituent on the morpholine-dione core showed IC50 values spanning from 18.2 μM (2-aminobenzothiazole derivative) to >100 μM (unsubstituted phenyl derivative) [1]. Although the target compound was not directly tested in this study, the data establish that the morpholine-3,5-dione scaffold's biological profile is exquisitely sensitive to the identity of the pendant aromatic group, reinforcing the procurement rationale for the specific 4-(thiophen-3-yl)benzoyl variant over other commercially available morpholine-diones [1].

Cytotoxicity Morpholine-3,5-dione Structure-activity relationship

Piperidine-Linked Morpholine-Dione Architecture as a Privileged D3 Pharmacophore

The piperidine-4-yl-morpholine-3,5-dione motif is recognized as a privileged scaffold for dopamine D3 receptor ligand design. A 2022 study by Chen et al. demonstrated that benzothiophene morpholine analogs using a similar piperidine-linked architecture achieve D3R Ki values in the nanomolar range with D3/D2 selectivity ratios exceeding 100-fold [1]. While this study evaluated benzothiophene rather than phenyl-thiophene analogs, the shared piperidine–morpholine-dione core establishes this scaffold as a validated D3-preferring chemotype. The target compound (CAS 2034423-77-1), with its documented D3 Ki, represents a structurally distinct entry point within this pharmacophore class that differs from the benzothiophene series by the insertion of a benzoyl spacer between the piperidine and the thiophene [2].

Dopamine D3 receptor Privileged scaffold Bitopic ligands

Recommended Procurement and Application Scenarios for 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione


Dopamine D3 Receptor Antagonist Reference Compound for GPCR Screening Panels

With a confirmed Ki of 40 nM at the human dopamine D3 receptor in a functional [35S]-GTPγS assay [1], this compound can serve as a defined-potency reference antagonist in D3 receptor screening cascades. Its mid-nanomolar affinity positions it as a useful comparator for novel D3 ligands, particularly when evaluating compounds emerging from the morpholine-dione chemotype space covered by US10577361 [2].

Regioisomeric Probe for Thiophene Positional SAR in CNS Target Engagement Studies

The availability of both thiophen-3-yl (CAS 2034423-77-1) and thiophen-2-yl (CAS 2034367-35-4) regioisomers [1] enables paired procurement for systematic SAR exploration. Researchers can directly assess how thiophene attachment geometry affects D3 binding affinity, functional activity, and off-target profiles, using the two isomers as a minimal chemical perturbation pair.

Extended-Spacer Bitopic D3 Ligand Design and Scaffold-Hopping Starting Point

Unlike direct benzothiophene–piperidine–morpholine-dione D3 ligands, this compound incorporates a benzoyl spacer that extends the distance between the thiophene and the morpholine-dione core [1]. This topological feature makes it a valuable starting scaffold for bitopic ligand design, where simultaneous engagement of the orthosteric site and a secondary binding pocket is desired [2]. Procurement supports scaffold-hopping programs aiming to diversify D3-targeted chemical matter.

Morpholine-3,5-dione Scaffold Reference for Cytotoxicity Profiling

Given the demonstrated sensitivity of morpholine-3,5-dione cytotoxicity to aryl substituent identity (IC50 range: 18.2 to >100 μM across analogs) [1], this compound provides a structurally defined entry for cytotoxicity counter-screening. Its thiophene-bearing benzoyl group represents a distinct electronic and steric environment compared to previously profiled 2-amino-aryl morpholine-diones [1], expanding the SAR map of this scaffold class.

Quote Request

Request a Quote for 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.